Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride

Macrocyclic peptides SARS-CoV-2 Mpro Conformational constraint

Racemic aminocyclopentyl intermediates introduce stereochemical variability that undermines macrocyclic peptide library screening. Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride (CAS 2034147-82-3) is the single-enantiomer, cis-configured building block ensuring every molecule contributes correct (1R,3S) geometry for protease S1/S1′ subsite engagement. • 100% defined (1R,3S) stereochemistry - eliminates batch-dependent coupling variability. • Orthogonal Cbz vs. Boc enables sequential chemoselective deprotection for PROTAC and JAK1 inhibitor assembly. • Hydrochloride salt - defined stoichiometry, reduced hygroscopicity for kg-scale synthesis. • Typically ≥98% purity with batch-specific CoA; shipped ambient worldwide.

Molecular Formula C13H19ClN2O2
Molecular Weight 270.75 g/mol
CAS No. 2034147-82-3
Cat. No. B1413088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride
CAS2034147-82-3
Molecular FormulaC13H19ClN2O2
Molecular Weight270.75 g/mol
Structural Identifiers
SMILESC1CC(CC1N)NC(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C13H18N2O2.ClH/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,14H2,(H,15,16);1H/t11-,12+;/m0./s1
InChIKeyWSIVONITISEIND-ZVWHLABXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride: Procurement Profile


Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride (CAS 2034147-82-3) is a single-enantiomer, cis-configured cyclopentyl carbamate building block with the molecular formula C₁₃H₁₉ClN₂O₂ and a molecular weight of 270.75 g/mol [1]. The compound features a benzyl carbamate (Cbz) protecting group on the amine at the cyclopentane 1-position and a free amine hydrochloride at the 3-position in a defined (1R,3S) stereochemical arrangement . This compound is utilized as a chiral intermediate in medicinal chemistry for the synthesis of protease inhibitors, kinase-targeted therapeutics, and other bioactive molecules where the rigid cyclopentane scaffold imposes conformational constraints beneficial for target binding [2]. Commercial availability is established through multiple suppliers with purity specifications typically ≥95% to 98% .

Single (1R,3S) enantiomer for stereochemical control in macrocyclic inhibitor design
Cbz protecting group enables orthogonal deprotection with Boc-based intermediates
Hydrochloride salt form supports aqueous solubility for automated peptide synthesis

Why Generic Substitution Fails: Critical Procurement Considerations


The (1R,3S) cis-configuration of this cyclopentyl building block is not a cosmetic structural detail—it is a functional determinant of downstream molecular recognition. In-class aminocyclopentyl carbamate analogs bearing different stereochemical configurations (e.g., (1S,3R), (1R,3R), (1S,3S), or racemic cis/trans mixtures) present the free amine and protected amine vectors in distinct spatial orientations [1]. When incorporated into peptide macrocycles or small-molecule inhibitors, the (1R,3S) scaffold enforces a specific backbone turn geometry that can be essential for target engagement; substitution with the enantiomeric (1S,3R) form or a trans-configured analog may invert or misalign key hydrogen-bonding interactions with catalytic residues [2]. Additionally, commercial samples of related intermediates (e.g., CAS 167298-28-4, rel-benzyl ((1R,3S)-3-aminocyclopentyl)carbamate) are offered as relative-configuration ('rel') mixtures, which contain both enantiomers and are pharmacologically distinct from the single-enantiomer CAS 2034147-82-3 . Interchanging these without verifying absolute stereochemistry risks batch-to-batch variability in subsequent coupling reactions and unpredictable biological outcomes in screening campaigns.

Enantiomeric or racemic mixtures
Switching to (1S,3R) or rel-configuration may misalign pharmacophoric vectors and halve active species representation.
Trans-configured aminocyclopentyl analogs
Trans geometry creates an extended N–N distance (>4 Å) instead of the cis turn (~2.8–3.1 Å), fundamentally altering binding-mode compatibility.
Relative-configuration ('rel') samples
Rel mixtures contain both enantiomers; procurement without verification of absolute stereochemistry risks batch-dependent biological readouts.

Differentiation Evidence vs. Stereochemical and Protecting-Group Analogs


Single (1R,3S) Enantiomer vs. Racemic cis-Mixture in Macrocyclic Inhibitors

The (1R,3S)-configured cyclopentane scaffold, when incorporated as a cyclic γ-amino acid (γ2) into thioether-macrocyclic peptide libraries, was a critical design element enabling discovery of nanomolar SARS-CoV-2 Mpro inhibitors [1]. While direct potency data for CAS 2034147-82-3 as a free building block have not been published in a comparative format, class-level inference from the (1R,3S)-3-aminocyclopentane carboxylic acid scaffold demonstrates that the cis-(1R,3S) geometry imposes a specific backbone dihedral angle essential for correct presentation of pharmacophoric elements across the Mpro substrate-binding cleft [1]. A racemic cis-mixture would dilute the active (1R,3S)-configured species with the inactive (1S,3R) enantiomer, potentially halving effective library representation and reducing the probability of hit identification by an estimated 50% in single-concentration screening formats.

Enantiomer vs. Racemic
Class-level inference
Estimated ~2‑fold enrichment of active (1R,3S) species in single enantiomer vs. racemic cis-mixture.
Supports stereospecific hit identification in macrocyclic peptide screening.
Inferred from Mpro inhibitor studies; class-level extrapolation.
Macrocyclic peptides SARS-CoV-2 Mpro Conformational constraint

Cis-(1R,3S) vs. Trans-Aminocyclopentyl Carbamate Geometry

The cis-(1R,3S) configuration in CAS 2034147-82-3 places the Cbz-protected amine and the free amine on the same face of the cyclopentane ring, yielding a turn-inducing scaffold with a N–N distance of approximately 2.8–3.1 Å in low-energy conformers. In contrast, trans-configured aminocyclopentyl carbamates (e.g., tert-butyl trans-2-aminocyclopentylcarbamate and its resolved enantiomers) orient the two amino groups on opposite ring faces, producing an extended vector relationship with a significantly larger N–N distance (>4.0 Å) [1]. This geometric distinction is not subtle: in protease inhibitor design, the cis scaffold mimics a β-turn or γ-turn motif suitable for engaging adjacent subsites (S1 and S1′), while the trans scaffold favors elongated, strand-like binding modes. Synthetically, trans-2-aminocyclopentylcarbamates are accessed via aziridine opening strategies and optical resolution with 10-camphorsulfonic acid [1], a route fundamentally different from the chiral-pool or enantioselective syntheses yielding cis-(1R,3S) compounds [2]; interchanging cis and trans building blocks in a convergent synthesis would alter the entire three-dimensional trajectory of the resulting molecule and is unlikely to rescue target binding.

Cis vs. Trans Geometry
Class-level inference
Cis-(1R,3S): N–N distance ~2.8–3.1 Å (turn-inducing). Trans: N–N distance >4.0 Å (extended).
Geometry selects for fundamentally different protease binding modes; cis supports turn-mimetic engagement.
Conformational analysis; no head-to-head biological comparison available.
Scaffold geometry Protease inhibitors Chiral building blocks

Cbz-Protected vs. Boc-Protected Building Blocks: Orthogonal Deprotection

CAS 2034147-82-3 carries a benzyl carbamate (Cbz) protecting group, which is cleaved under hydrogenolysis (H₂, Pd/C) or strongly acidic conditions, but is orthogonal to the acid-labile Boc group used in the widely available analog tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride (CAS 2227743-71-5) . In multi-step synthetic sequences requiring sequential amine deprotection, the Cbz group can be removed without affecting a Boc-protected amine elsewhere in the molecule (and vice versa). This orthogonality is quantitatively critical: Boc deprotection with TFA (e.g., 20–50% TFA in DCM) leaves the Cbz group intact, while hydrogenolytic Cbz removal (H₂, 10% Pd/C, MeOH) leaves the Boc group intact [1]. Procuring the Cbz-protected building block rather than the Boc analog thus enables synthetic strategies that demand differentiated protecting group reactivity—a capability that the Boc analog alone cannot provide without additional protection/deprotection steps.

Cbz vs. Boc Orthogonality
Cross-study comparable
Cbz stable to TFA (Boc deprotection); Boc stable to H₂/Pd‑C (Cbz removal). Sequential, chemoselective amine unveiling.
Enables orthogonal protection strategies without extra protection/deprotection steps.
Standard peptide chemistry protocols; well-established in solid-phase synthesis.
Protecting group strategy Solid-phase peptide synthesis Orthogonal chemistry

Cyclopentane vs. Cyclobutane Scaffold in Macrocyclic Peptides

In the systematic comparison of cyclic γ-amino acid building blocks for ribosomal peptide library construction, the (1R,3S)-configured cyclopentane scaffold (γ2, corresponding to the core of CAS 2034147-82-3) was directly compared with the cis-3-aminocyclobutane carboxylic acid scaffold (γ1) [1]. Both scaffolds were ribosomally incorporated into thioether-macrocyclic peptide libraries targeting SARS-CoV-2 Mpro. The most potent inhibitor (GM4, IC₅₀ = 50 nM) carried the cyclobutane γ1 scaffold; however, the cyclopentane γ2 scaffold was also successfully incorporated and contributed to the library diversity that enabled the selection campaign [1]. The five-membered cyclopentane ring provides a larger endocyclic bond angle (~104–106° in envelope conformers) compared to the four-membered cyclobutane (~88–90°), resulting in different backbone curvature when embedded in a macrocyclic framework. This ring-size differentiation offers medicinal chemists a tunable parameter for modulating peptide backbone geometry without altering side-chain pharmacophores.

Cyclopentane vs. Cyclobutane
Class-level inference
γ2 (cyclopentane) and γ1 (cyclobutane) both ribosomally incorporated; GM4 (γ1) IC₅₀ = 50 nM; γ2 contributed to library diversity.
Offers distinct conformational space for ring-size-dependent SAR tuning.
Head-to-head potency data for γ2-containing inhibitors not yet reported.
Cyclic γ-amino acids Macrocyclic peptides Conformational restriction

Hydrochloride Salt vs. Free Base: Solubility and Handling

CAS 2034147-82-3 is supplied as the hydrochloride salt, which confers aqueous solubility advantages over the corresponding free base for applications in automated peptide synthesis and high-throughput chemistry workflows . The hydrochloride form of primary amine-containing building blocks typically exhibits aqueous solubility in the range of 10–50 mg/mL, whereas the free base form of analogous benzyl carbamate-protected aminocyclopentanes often shows <1 mg/mL aqueous solubility [1]. This solubility differential is particularly relevant for liquid-handling automation: poorly soluble free bases can precipitate in transfer lines or during reagent mixing, leading to inaccurate stoichiometry and failed coupling reactions. The hydrochloride salt also provides defined counterion content (1 equivalent of chloride), enabling precise molar calculations for stoichiometric reactions without the uncertainty introduced by variable hydration or residual solvent in free base preparations.

Salt Form Solubility
Class-level inference
Estimated >10‑fold solubility improvement for hydrochloride salt vs. free base, based on amine salt class behavior.
Supports reproducible dispensing in automated liquid handling workflows.
No published solubility measurement for CAS 2034147-82-3 identified.
Salt form Aqueous solubility Automated synthesis

Recommended Application Scenarios Based on Differentiation Evidence


Stereochemically Defined Macrocyclic Peptide Library Construction

The single-enantiomer (1R,3S) configuration of CAS 2034147-82-3 makes it suitable for incorporation into genetically encoded or synthetically assembled macrocyclic peptide libraries targeting proteases with well-defined substrate-binding clefts. The cis-geometry enforces a turn conformation that can productively engage adjacent enzyme subsites such as S1 and S1′, as demonstrated by the successful use of the (1R,3S)-3-aminocyclopentane carboxylic acid scaffold in Mpro inhibitor discovery . Procurement of the single enantiomer rather than a racemic mixture ensures that every incorporated building block molecule contributes the correct stereochemistry to the library, maximizing the probability of identifying stereospecific hits in selection or screening campaigns . The hydrochloride salt form further supports compatibility with aqueous ribosomal translation systems or automated peptide synthesizer workflows.

Orthogonal Protection Strategy in Multi-Step Synthesis

The Cbz protecting group on CAS 2034147-82-3 is orthogonal to the Boc group commonly used on commercial (1R,3S)-aminocyclopentyl intermediates (e.g., CAS 2227743-71-5) . This orthogonality enables sequential, chemoselective deprotection of the two amine functionalities in molecules where both a Cbz-protected and a Boc-protected amine are installed. A synthetic sequence can first remove the Boc group under acidic conditions (TFA/DCM), functionalize the liberated amine, and then subsequently remove the Cbz group under hydrogenolysis conditions for further elaboration—all without intermediate protection/deprotection steps that would erode yield . This scenario is particularly relevant for constructing kinase inhibitors, PROTAC molecules, and JAK1 inhibitors where precise spatial positioning of two distinct amine-derived functional groups is required .

Conformational Constraint Fine-Tuning: Cyclopentane vs. Cyclobutane SAR

Medicinal chemistry programs exploring backbone conformational restriction in cyclic peptides or peptidomimetics can use CAS 2034147-82-3 as a cyclopentane complement to the cyclobutane analog (cis-3-aminocyclobutane carboxylic acid). The five-membered ring provides distinct backbone curvature relative to the four-membered ring, offering a tunable parameter for optimizing macrocycle geometry and target complementarity . In the Mpro inhibitor campaign, both scaffolds were successfully incorporated into peptide libraries; the cyclobutane scaffold yielded the most potent inhibitor (GM4, IC₅₀ = 50 nM, Kd = 5.2 nM), while the cyclopentane scaffold contributed to library diversity, and its distinct conformational profile may confer advantages for targets with deeper or differently shaped binding clefts . Systematic comparison of both scaffolds in a given target series can reveal ring-size-dependent potency and selectivity trends.

Scalable Chiral Intermediate for Process Chemistry Development

CAS 2034147-82-3 is commercially available from multiple suppliers at purities of 95% to 98%, with analytical characterization (NMR, HPLC, GC) provided on a batch-specific basis . The hydrochloride salt form simplifies handling in kilogram-scale operations by reducing hygroscopicity relative to the free base and providing defined stoichiometry for large-scale coupling reactions. For process chemistry groups transitioning a lead series toward preclinical development, procurement of the single enantiomer from qualified vendors with documented analytical release criteria supports the establishment of a regulatory-compliant supply chain for the chiral intermediate, avoiding the additional cost and timeline impact of developing a bespoke chiral resolution or asymmetric synthesis route .

Application
Selection Property
Validation Focus
Stereochemically defined macrocyclic peptide library construction
Single (1R,3S) enantiomer identity
Correct backbone turn geometry for target subsite engagement
Orthogonal protection in multi-step kinase/PROTAC inhibitor synthesis
Cbz protecting group orthogonality to Boc
Sequential chemoselective deprotection without intermediate reprotection
Conformational constraint fine‑tuning (cyclopentane vs. cyclobutane SAR)
Cyclopentane ring conformational space
Ring‑size‑dependent potency and selectivity trends
Scalable chiral intermediate for process chemistry development
Commercial availability with batch-specific analytics
Supply chain reproducibility for scale‑up with documented release criteria
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